N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide - 769951-33-9

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Catalog Number: EVT-2928016
CAS Number: 769951-33-9
Molecular Formula: C13H10N4O
Molecular Weight: 238.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Cancer Treatment: Numerous derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide have demonstrated potent inhibitory activity against kinases involved in cancer cell growth and survival [, , , , ]. These inhibitors target specific kinases like EGFR [], Akt [], and FLT3 [], offering potential therapeutic strategies for various cancers, including lung cancer, breast cancer, and leukemia.
  • Treatment of Autoimmune Diseases: Several studies highlight the potential of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide derivatives as JAK inhibitors for treating autoimmune diseases [, , , ]. JAK inhibitors like tofacitinib [] and PF-06651600 [], structurally similar to the compound under consideration, are already being explored for their efficacy in treating conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel diseases.
  • Antiviral Agents: Research suggests that certain derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide possess antiviral activities [, ]. These compounds can potentially target viral enzymes or cellular pathways crucial for viral replication, offering new avenues for developing antiviral therapies.

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. This compound exhibits oral bioavailability and effectively inhibits PERK activation in cells, showing promising antitumor activity in vivo [].

3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475)

Compound Description: PF-06447475 is a highly potent, selective, brain-penetrant, and in vivo active LRRK2 kinase inhibitor []. This compound demonstrates promising potential for treating Parkinson's disease by targeting the LRRK2 kinase, a key player in the disease pathogenesis [].

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

Compound Description: CP-690,550 is a clinically relevant Janus kinase 3 (Jak3) inhibitor known for its immunosuppressive properties []. Notably, the research on this compound highlights the crucial role of stereochemistry in determining its biological activity and kinase selectivity [].

Relevance: CP-690,550 exemplifies a crucial aspect of structure-activity relationships within the 7H-pyrrolo[2,3-d]pyrimidin-4-amine family. It features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core but with a substituted 4-amino group involving a piperidine ring, further modified with a methyl group and a 3-oxopropanenitrile moiety. This complex substitution pattern emphasizes the significance of stereochemistry, with the (3R,4R) configuration being crucial for Jak3 inhibition []. While N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide also carries a substitution at the 4-amino position, the structural complexity and stereochemical influence observed in CP-690,550 underline the nuanced structure-activity relationships within this compound class.

Properties

CAS Number

769951-33-9

Product Name

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

IUPAC Name

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Molecular Formula

C13H10N4O

Molecular Weight

238.25

InChI

InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18)

InChI Key

KXBBZQVIMDGQOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.